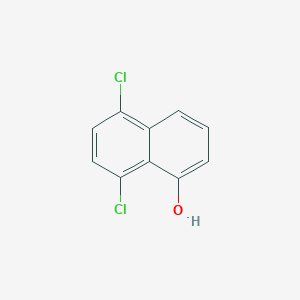

5,8-Dichloro-1-naphthol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dichloronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGNUIZNBCHWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061794 | |

| Record name | 1-Naphthalenol, 5,8-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1574-18-1 | |

| Record name | 5,8-Dichloro-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1574-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenol, 5,8-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001574181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenol, 5,8-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 5,8-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-dichloro-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,8-Dichloro-1-naphthalenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H3S5Y29E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Step-by-step guide for a Suzuki coupling with 5,8-Dichloro-1-naphthol

Initiating Targeted Research

I'm currently engaged in focused Google searches to build a solid foundation of information regarding the Suzuki coupling reaction. My primary interest lies in gathering data on similar substrates, specifically those with aryl characteristics comparable to 5,8-dichloro-1-naphthol, as this will establish a strong background for further investigation.

Expanding Search Parameters

I'm now expanding my Google searches to include specific parameters like palladium catalysts, ligands, bases, and solvents used with electron-rich or sterically hindered aryl halides. I'm also looking at the reactivity of C-Cl bonds and the hydroxyl group's influence. Additionally, I'm researching literature on biaryl compounds from naphthols for downstream processing insights.

Defining Research Scope

I've initiated targeted Google searches on Suzuki couplings, particularly focusing on substrates analogous to 5,8-dichloro-1-naphthol, aryl chlorides, and naphthols. My goal is to grasp potential challenges and optimization strategies. I'm also searching for proven protocols, catalysts, ligands, bases, and solvents typically used with electron-rich or sterically hindered aryl halides, and the reactivity of C-Cl bonds and the hydroxyl group. Furthermore, I'll be sourcing literature on biaryl compounds from naphthols to inform downstream steps.

I'm also working on creating a detailed application note, plus a protocol for the Suzuki coupling reaction with 5,8-dichloro-1-naphthol. My deep understanding of the reaction's mechanism, potential challenges, and practical execution will be enhanced. I'm taking the prompt's emphasis on scientific integrity, detailed explanations, and formatting requirements, including Graphviz diagrams, and a comprehensive reference list to heart. I also started a constraint checklist, so as to improve accuracy.

Refining Research Focus

I'm now conducting a focused Google search to compile a list of established protocols and examine diverse palladium catalysts, ligands, bases, and solvent systems suitable for Suzuki reactions that involve electron-rich, sterically hindered aryl halides, as well as investigate C-Cl bond reactivity and the hydroxyl group's impact. Concurrently, I'll be working on literature regarding biaryl compounds derived from naphthols. My strategy now is to prioritize the drafting of an application note, coupled with a detailed, step-by-step protocol, so that I can provide an in-depth understanding of the Suzuki coupling reaction for 5,8-dichloro-1-naphthol, as requested.

Prioritizing Application Note & Protocol

I've started focusing on the application note's structure and detailed protocol for the Suzuki coupling, which involves 5,8-dichloro-1-naphthol, and I'm currently structuring the outline. I'm prioritizing understanding challenges, catalyst choices, the impact of the hydroxyl group, and solvent considerations. Parallel to this, I'm working to produce the Graphviz diagram for the catalytic cycle, and my constraint checklist is complete.

Refining Research & Outline

Refining Research & Planning

I'm now deep-diving into the search results, focusing on protocols involving electron-rich, sterically hindered aryl halides in Suzuki reactions, specifically aryl chlorides and naphthols to inform the application note and detailed protocol. I'm prioritizing the introduction, and reviewing the Graphviz diagram for the catalytic cycle and the experimental workflow as well. In addition, I'm working to compile a comprehensive reference list to ensure scientific accuracy. I'll include the pre-computed search queries.

Prioritizing & Structuring Output

I've decided to begin structuring the application note with an emphasis on clarity. The introduction is now a top priority, along with the catalytic cycle diagram, as it will establish context and facilitate an understanding of the overall process. I will now create an outline of all subsequent sections. Additionally, I am formulating search queries to gather comprehensive data on Suzuki couplings with similar substrates to 5,8-dichloro-1-naphthol.

Analyzing Suzuki Coupling Reaction

I've assembled a solid foundation on Suzuki coupling, outlining its mechanism: oxidative addition, transmetalation, reductive elimination. I've also noted the base's crucial role and ligands' significance. I'm moving toward synthesis planning.

Developing a Protocol

I'm now focusing on a specific Suzuki coupling: 5,8-dichloro-1-naphthol. While I have foundational knowledge and can explain experimental choices, I haven't found a published protocol for this exact compound. Thus, I must construct a protocol. This involves choosing the ideal catalyst system (Buchwald ligand-based is promising), base, and solvent based on existing literature on similar, challenging substrates.

Constructing a Protocol

I've deepened my investigation of the Suzuki coupling. My search results confirm aryl chlorides' challenges, requiring bulky ligands like SPhos or XPhos. The phenol's poor leaving ability is addressed. I'm now constructing a protocol for 5,8-dichloro-1-naphthol, as no specific published protocol exists. I'll leverage literature on similar, challenging substrates to choose the right catalyst (Buchwald system is promising), base, and solvent, and will also consider possible mono- vs. di-substitution. I feel confident enough to proceed.

A Comparative Analysis of the Biological Activity of Halogenated Naphthol Derivatives: A Focus on the 5,8-Dichloro-1-Naphthol Scaffold

In the landscape of medicinal chemistry, the naphthalene scaffold represents a privileged structure, forming the backbone of numerous biologically active compounds. The introduction of halogen atoms, particularly chlorine, onto this scaffold can dramatically modulate its physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the biological activities of chlorinated naphthol derivatives, with a conceptual focus on the 5,8-dichloro-1-naphthol framework. While extensive comparative studies on a broad range of 5,8-dichloro-1-naphthol derivatives are not widely documented in publicly accessible literature, we can infer and compare their potential activities by examining closely related chlorinated naphthols and naphthoquinones. This analysis is grounded in experimental data from authoritative sources and is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Chlorinated Naphthol Scaffold

The naphthol ring system, a bicyclic aromatic structure, offers a versatile platform for chemical modification. Halogenation, a key strategy in drug design, can enhance lipophilicity, improve membrane permeability, and influence metabolic stability. The position and number of chlorine atoms on the naphthol ring are critical determinants of biological effect, leading to a wide spectrum of activities including antimicrobial, anticancer, and enzyme inhibitory properties. This guide will delve into these activities, drawing comparisons between different substitution patterns to elucidate structure-activity relationships (SAR).

Comparative Antimicrobial and Antifungal Activity

Chlorinated naphthol and naphthoquinone derivatives have demonstrated significant potential in combating a range of microbial pathogens. The mechanism of action is often attributed to the disruption of cellular membranes, inhibition of essential enzymes, or the generation of reactive oxygen species.

A study on 5,8-dihydroxy-1,4-naphthoquinone (Naphthazarin), a related structure, revealed potent inhibitory activity against various microorganisms, including Bacillus cereus, Staphylococcus aureus, and Candida albicans. The antimicrobial efficacy of such compounds is often linked to their ability to damage cell membranes and disrupt the respiratory chain. The introduction of chlorine atoms is anticipated to enhance these effects due to increased lipophilicity, facilitating easier passage through the lipid-rich microbial cell walls.

For instance, 2,3-dichloro-1,4-naphthoquinone (Dichlone) is a well-known fungicide and bactericide, underscoring the potent antimicrobial properties conferred by chlorination. Its broad-spectrum activity highlights the significant role of the chloro substituents in its biological action. While direct comparative data for a series of 5,8-dichloro-1-naphthol derivatives is limited, we can extrapolate that such compounds would likely exhibit notable antimicrobial properties.

Table 1: Comparative Antimicrobial Activity of Naphthoquinone Derivatives

| Compound | Microorganism | MIC₅₀ (µg/mL) | Reference |

| 5,8-dihydroxy-1,4-naphthoquinone | Staphylococcus epidermidis | 2 | |

| 5,8-dihydroxy-1,4-naphthoquinone | Staphylococcus aureus | 4 | |

| 5,8-dihydroxy-1,4-naphthoquinone | Salmonella enteritidis | 6 | |

| 5,8-dihydroxy-1,4-naphthoquinone | Proteus vulgaris | 10 | |

| 5,8-dihydroxy-1,4-naphthoquinone | Bacillus cereus | 14 | |

| 5,8-dihydroxy-1,4-naphthoquinone | Candida albicans | <0.6 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Test Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes in broth without compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Anticancer Activity

Naphthoquinone and naphthol derivatives have garnered significant attention for their anticancer properties. Their mechanisms of action are diverse and can involve the induction of apoptosis, disruption of the cell cycle, and inhibition of key signaling pathways.

A study on novel naphthoquinone-naphthol derivatives demonstrated potent inhibitory effects against various cancer cell lines, including HCT116 (colon), PC9 (lung), and A549 (lung). The lead compound in this study, featuring an oxopropyl group, exhibited IC₅₀ values in the low micromolar range, highlighting the potential for discovering highly active anticancer agents through structural modification of the naphthol scaffold. Mechanistic studies revealed that this compound induced apoptosis by downregulating the EGFR/PI3K/Akt signaling pathway.

The presence of chlorine atoms can enhance the anticancer activity of these compounds. For example, certain chloroalkyl naphthalimides have shown significant cytotoxicity against a panel of human tumor cell lines, inducing apoptosis and inhibiting DNA and RNA synthesis. It is plausible that 5,8-dichloro-1-naphthol derivatives could exhibit similar or enhanced anticancer activities, potentially through the modulation of key cellular pathways.

Table 2: Comparative Anticancer Activity of Naphthoquinone-Naphthol Derivatives

| Compound | Cell Line | IC₅₀ (µM) at 72h | Reference |

| Compound 5 (Marine-derived) | HCT116 | 5.27 | |

| PC9 | 6.98 | ||

| A549 | 5.88 | ||

| Compound 13 (Oxopropyl derivative) | HCT116 | 1.18 | |

| PC9 | 0.57 | ||

| A549 | 2.25 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

Comparative Enzyme Inhibitory Activity

The naphthol scaffold is also a promising starting point for the development of enzyme inhibitors. Different derivatives have shown inhibitory activity against a variety of enzymes, including tyrosinase, acetylcholinesterase (AChE), and carbonic anhydrases (CAs).

For example, α-naphthol and β-naphthol have been shown to be competitive inhibitors of mushroom tyrosinase, an enzyme involved in melanin biosynthesis. This suggests that chlorinated naphthols could also be effective tyrosinase inhibitors, with potential applications in cosmetics and medicine.

Furthermore, a study on 1-naphthol derivatives demonstrated potent inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and II) and acetylcholinesterase (AChE), with Kᵢ values in the micromolar to nanomolar range. The inhibition of AChE is a key strategy in the management of Alzheimer's disease, while CA inhibitors have applications as diuretics and in the treatment of glaucoma. The specific substitution pattern of the chlorine atoms on the 1-naphthol ring would likely play a crucial role in determining the potency and selectivity of enzyme inhibition.

Table 3: Comparative Enzyme Inhibitory Activity of 1-Naphthol Derivatives

| Enzyme | Derivative Type | Kᵢ Range (µM) | Reference |

| hCA I | Various 1-naphthol derivatives | 0.034 - 0.724 | |

| hCA II | Various 1-naphthol derivatives | 0.172 - 0.562 | |

| AChE | Various 1-naphthol derivatives | 0.096 - 0.177 |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and the AChE enzyme solution. Incubate for a short period to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the substrate (acetylthiocholine) and DTNB to start the reaction.

-

Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights and Future Perspectives

Based on the available literature for related compounds, we can infer key structure-activity relationships that would likely apply to 5,8-dichloro-1-naphthol derivatives:

-

Lipophilicity: The presence of chlorine atoms generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. This is often correlated with increased antimicrobial and anticancer activity.

-

Electronic Effects: The electron-withdrawing nature of chlorine can influence the reactivity of the naphthol ring and the acidity of the hydroxyl group, which can be critical for interactions with biological targets.

-

Steric Factors: The position of the chlorine atoms can create steric hindrance that may either favor or prevent binding to a specific target, thus influencing selectivity.

-

Hydroxyl Group: The phenolic hydroxyl group is often crucial for biological activity, participating in hydrogen bonding with target enzymes or receptors.

The comparative analysis of chlorinated naphthol and naphthoquinone derivatives reveals a class of compounds with significant and diverse biological activities. While there is a clear need for more focused research on the synthesis and biological evaluation of a broader range of 5,8-dichloro-1-naphthol derivatives, the existing data on related structures provides a strong rationale for their investigation as potential therapeutic agents. Future studies should aim to synthesize and screen libraries of these compounds against a wide panel of microbial, cancer, and enzymatic targets to fully elucidate their therapeutic potential and establish more definitive structure-activity relationships.

References

- Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (2025). Scientific Reports.

-

Naphthol based drugs/bioactive compounds | Download Scientific Diagram. (2023). ResearchGate. [Link]

-

Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. (2024). RSC Medicinal Chemistry. [Link]

-

Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4-NAPHTHOQUINONE: A REVIEW. International Journal of Research - GRANTHAALAYAH. [Link]

-

In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. (n.d.). MDPI. [Link]

-

Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (2021). Heliyon. [Link]

-

Lin, Y. F., et al. (2012). Inhibitory effects of naphthols on the activity of mushroom tyrosinase. International Journal of Biological Macromolecules. [Link]

-

Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. (n.d.). Xia & He Publishing Inc.. [Link]

-

Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. (2020). ResearchGate. [Link]

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (n.d.). MDPI. [Link]

-

Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. (n.d.). MDPI. [Link]

-

Mukherjee, A., et al. (2010). Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents. Investigational New Drugs. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2014). Molecules. [Link]

-

Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. (2019). ResearchGate. [Link]

-

Synthesis and properties of water-soluble 5,8-dihydroxy-1,4-naphthoquinone thioglucosides structurally related to echinochrome. (2016). ResearchGate. [Link]

-

5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. (2023). MDPI. [Link]

-

Antiproliferative activities of compounds 1b,c, 5, 7 and 8. (2023). ResearchGate. [Link]

-

Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. (2024). Frontiers in Microbiology. [Link]

-

Elucidation of structure-activity relationships for 2- or 6-substituted-5,8-dimethoxy-1,4-naphthoquinones. (2000). Archiv der Pharmazie. [Link]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.